molecular formula C16H21BO2 B14789599 (2S)-2,9,9-trimethyl-4-phenyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane

(2S)-2,9,9-trimethyl-4-phenyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane

Cat. No.: B14789599
M. Wt: 256.1 g/mol
InChI Key: OZQWJKOXOILFRR-LUSXFMQSSA-N
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Description

(3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-phenylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole is a complex organic compound known for its unique structural features and potential applications in various fields of science and industry. This compound belongs to the class of boron-containing heterocycles, which are known for their stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-phenylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a boronic acid derivative with a suitable diene or alkyne in the presence of a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-phenylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or esters.

    Reduction: Reduction reactions can yield boron-containing alcohols or hydrocarbons.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boron-containing alcohols.

Scientific Research Applications

Chemistry

In chemistry, (3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-phenylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its boron-containing structure is of interest for the development of boron neutron capture therapy (BNCT) agents, which are used in cancer treatment.

Industry

In the industrial sector, (3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-phenylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole is utilized in the production of advanced materials, including polymers and composites. Its stability and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-phenylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole involves its interaction with specific molecular targets. In the context of BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, undergoes nuclear reactions that produce high-energy particles capable of destroying the cancer cells. The molecular pathways involved include the selective uptake of the compound by cancer cells and its subsequent activation by neutron irradiation.

Comparison with Similar Compounds

Similar Compounds

    Boronic Acids: These compounds share the boron-containing structure but differ in their reactivity and applications.

    Boronic Esters: Similar in structure but often used in different chemical reactions and applications.

    Boron-Containing Heterocycles: These compounds have similar stability and reactivity but may have different functional groups and applications.

Uniqueness

(3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-phenylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential use in BNCT highlight its versatility and importance in scientific research and industrial applications.

Properties

Molecular Formula

C16H21BO2

Molecular Weight

256.1 g/mol

IUPAC Name

(2S)-2,9,9-trimethyl-4-phenyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane

InChI

InChI=1S/C16H21BO2/c1-15(2)11-9-13(15)16(3)14(10-11)18-17(19-16)12-7-5-4-6-8-12/h4-8,11,13-14H,9-10H2,1-3H3/t11?,13?,14?,16-/m0/s1

InChI Key

OZQWJKOXOILFRR-LUSXFMQSSA-N

Isomeric SMILES

B1(OC2CC3CC([C@@]2(O1)C)C3(C)C)C4=CC=CC=C4

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C4=CC=CC=C4

Origin of Product

United States

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